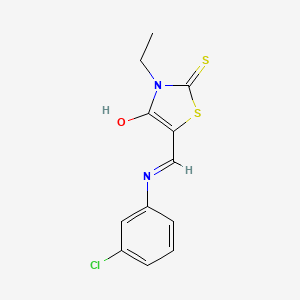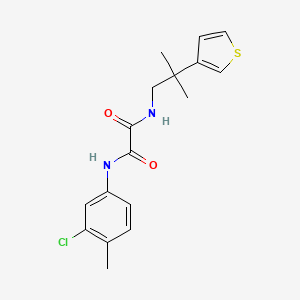
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as CMTPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMTPX is a member of the oxalamide family and is synthesized using a specific method.
科学的研究の応用
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has various applications in scientific research, including cancer research, neuroscience, and drug development. In cancer research, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a fluorescent probe to study the dynamics of intracellular calcium ions. In drug development, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been used as a template to design and synthesize novel compounds with improved pharmacological properties.
作用機序
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide induces apoptosis by inhibiting the activity of caspases, which are enzymes that play a crucial role in programmed cell death. In neuroscience, N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide binds to calcium ions and emits fluorescence, allowing researchers to study the dynamics of intracellular calcium ions.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of calcium ion dynamics, and the inhibition of enzymes and proteins involved in cellular processes. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has also been shown to have low toxicity and does not have significant effects on normal cells.
実験室実験の利点と制限
One advantage of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its versatility in scientific research applications. N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can be used as a fluorescent probe, a template for drug development, and an inhibitor of cancer cell growth. Another advantage is its low toxicity, which makes it suitable for use in various experimental settings. One limitation of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
For research involving N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide include exploring its potential as a therapeutic agent for cancer treatment, investigating its use as a fluorescent probe for studying calcium ion dynamics, and designing novel compounds with improved pharmacological properties.
合成法
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves a two-step process that starts with the reaction of 3-chloro-4-methylphenylamine with oxalyl chloride to form N-(3-chloro-4-methylphenyl)oxalamide. The second step involves the reaction of N-(3-chloro-4-methylphenyl)oxalamide with 2-methyl-2-(thiophen-3-yl)propan-1-amine to form N1-(3-chloro-4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide. The synthesis process is relatively simple and can be conducted in a laboratory setting.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-4-5-13(8-14(11)18)20-16(22)15(21)19-10-17(2,3)12-6-7-23-9-12/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLCSENNINUJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

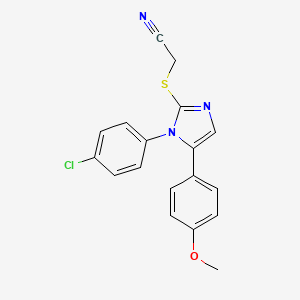
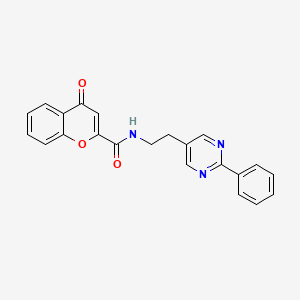
![N-(2-chlorobenzyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789291.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate](/img/structure/B2789294.png)
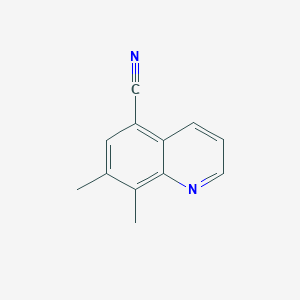
![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)
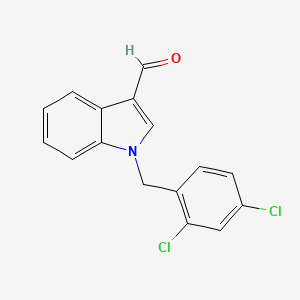
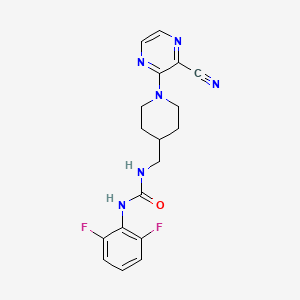
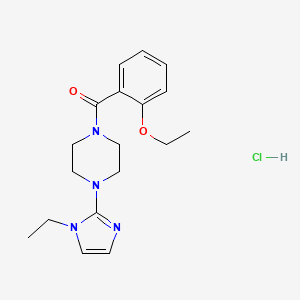
![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)
![N-[4-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2789305.png)
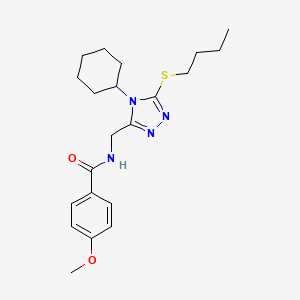
![2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one](/img/structure/B2789307.png)
